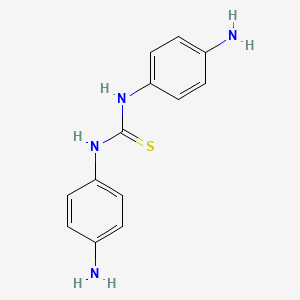

1,3-Bis(4-aminophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-aminophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXVYMDQQMOOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=S)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410347 | |

| Record name | 1,3-bis(4-aminophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-26-4 | |

| Record name | Carbanilide,4'-diaminothio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide,4'-diaminothio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(4-aminophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1,3 Bis 4 Aminophenyl Thiourea

Conventional Synthetic Routes to 1,3-Bis(4-aminophenyl)thiourea

Conventional methods for synthesizing symmetrical diaryl thioureas, including this compound, primarily rely on the reaction of aromatic amines with a thiocarbonyl source. The most common precursors are carbon disulfide or isothiocyanates. nih.govmdpi.com

One established route involves the reaction of an aryl amine with carbon disulfide. nih.gov For the target compound, this would involve reacting p-phenylenediamine (B122844) with carbon disulfide. Another widely used method is the reaction of an amine with an isothiocyanate. ijacskros.com A plausible pathway for this compound could involve the initial synthesis of nitro N,N'-diaryl thioureas, followed by a selective reduction of the nitro groups to the corresponding amino functionalities. nih.gov Other thiocarbonylating agents, such as 1,1'-thiocarbonyldiimidazole, have also been employed in the synthesis of N,N'-bis(phenyl)thioureas. nih.gov

Reaction Mechanisms in Conventional Synthesis

The mechanisms underpinning these conventional syntheses are well-understood.

From Amines and Carbon Disulfide : This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. The first step involves the nucleophilic attack of the amine on the carbon atom of carbon disulfide. This intermediate can then react with a second molecule of the amine, leading to the formation of the thiourea (B124793) product with the elimination of hydrogen sulfide (B99878) (H₂S). rsc.orgnih.gov

From Amines and Isothiocyanates : The formation of thioureas from an isothiocyanate and a primary or secondary amine is a straightforward nucleophilic addition reaction. ijacskros.comnih.gov The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This forms a new carbon-nitrogen bond and results in the thiourea product after proton transfer. This method is highly efficient for creating both symmetrical and unsymmetrical thioureas.

Optimization of Reaction Conditions and Yields

The efficiency of conventional thiourea synthesis is highly dependent on reaction parameters such as solvent, temperature, and the use of catalysts. Optimization of these conditions is crucial for maximizing product yield and purity while minimizing reaction time. For instance, the choice of solvent can significantly impact reaction rates and yields; studies have shown that solvents like N,N-dimethylformamide (DMF) can be more efficient than acetonitrile, tetrahydrofuran (B95107) (THF), or ethanol (B145695) in certain reactions. lnu.edu.cn

The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to improve reaction speed and yield in heterogeneous reaction systems for synthesizing acyl thiourea derivatives. nih.gov Additionally, reaction conditions can be optimized by comparing different synthetic methodologies, such as reacting a thiocyanate (B1210189) with an amine in the presence of acid versus a two-step process involving an intermediate like benzoyl chloride. researchgate.net

Table 1: Optimization of Reaction Conditions for Diaryl Thiourea Synthesis

| Precursors | Catalyst/Promoter | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Butylamine + CS₂ | CBr₄ | DMF | Room Temp. | Short | High | lnu.edu.cn |

| Butylamine + CS₂ | CBr₄ | Acetonitrile | Room Temp. | - | Lower | lnu.edu.cn |

| Aniline + Phenyl isothiocyanate | None | Acetone (dry) | Room Temp. | 24 h | 92% | slideshare.net |

| 4-chloroaniline + Phenyl isothiocyanate | None | Ethanol | Reflux | 6 h | 90% | slideshare.net |

| Acid Chloride + NH₄SCN, then Amine | TBAB (catalyst) | Heterogeneous | - | - | Improved | nih.gov |

Advanced Synthetic Approaches

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced synthetic methods have been developed. These include one-pot strategies and solvent-free or microwave-assisted reactions, which offer significant advantages over conventional techniques.

One-Pot Synthetic Strategies

Several one-pot methods are applicable to the synthesis of this compound and its derivatives. A notable green method involves the one-pot synthesis of nitro N,N'-diaryl thioureas using cyrene as a bio-based solvent, followed by in-situ reduction to the desired amino N,N'-diaryl thioureas. nih.gov Another facile methodology allows for the synthesis of symmetrical and asymmetrical thioureas via a one-pot reaction of an amine, carbon disulfide, and an oxidant in water. researchgate.net Furthermore, bis-thioureas can be prepared in one-pot reactions and subsequently used as precursors for the synthesis of more complex heterocyclic compounds like 5-substituted bis-iminothiazolidinones. dergipark.org.trdergipark.org.tr

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted syntheses are cornerstones of green chemistry, offering reduced pollution, lower costs, and enhanced reaction rates. tsijournals.com Microwave irradiation, in particular, has emerged as a powerful technique for promoting a variety of organic reactions. nih.govwjarr.com

The synthesis of thiourea derivatives has been shown to be highly amenable to these advanced methods. Reactions carried out under microwave irradiation often result in significantly shorter reaction times and improved yields compared to conventional heating. slideshare.net For example, the synthesis of 1-aryl bis-thioureas from thiosemicarbazide (B42300) and aryl isothiocyanate can be achieved in seconds under microwave conditions. tsijournals.com

Solvent-free reactions, also known as neat reactions, eliminate the need for potentially hazardous organic solvents. This approach can be combined with microwave heating or mechanochemical methods, such as grinding or ball milling, to achieve high-yield synthesis of thioureas rapidly and efficiently. nih.govnih.gov

Table 2: Comparison of Conventional and Advanced Synthetic Methods for Diaryl Thioureas

| Method | Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Conventional | Reflux in ethanol | 6-24 hours | 60-92% | Well-established | slideshare.net |

| Microwave-Assisted | Microwave irradiation (solvent or solvent-free) | 2 minutes | 63-94% | Rapid, high yield, energy efficient | slideshare.net |

| One-Pot (Green) | Cyrene solvent, in-situ reduction | - | ~Quantitative | Environmentally friendly, efficient | nih.gov |

| Mechanochemical | Ball milling (solvent-free) | 40-45 minutes | High | Avoids bulk solvents, rapid | nih.gov |

Derivatization Strategies and Functionalization of the Thiourea Core

The this compound molecule possesses multiple reactive sites, making it a versatile building block for further chemical modification. Derivatization can occur at the terminal primary amino groups or may involve the thiourea core itself.

The thiourea moiety is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov Through condensation and cyclization reactions, the N-C(S)-N core can be transformed into biologically significant heterocycles such as thiazoles, pyrimidines, and triazoles. wikipedia.orgmdpi.com For example, aminothiazoles can be synthesized by reacting a thiourea with an α-haloketone. wikipedia.org The sulfur atom of the thiourea group can also be alkylated to form isothiouronium salts, which are useful intermediates in organic synthesis. wikipedia.org

The two primary amino (-NH₂) groups on the phenyl rings of this compound are readily available for a variety of functionalization reactions. These groups can undergo acylation to form bis(acylthiourea) derivatives, which have been investigated for their chemical and biological properties. researchgate.net This derivatization allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for applications in materials science, coordination chemistry, and medicinal chemistry. ccspublishing.org.cnnih.govrsc.org

Synthesis of Substituted Thiourea Derivatives from this compound

A prominent method for the synthesis of substituted derivatives from this compound is through the acylation of its primary amino groups. This reaction transforms the diamine into N,N'-diacyl-1,3-bis(4-aminophenyl)thiourea derivatives. A general and effective synthetic pathway involves a two-step, one-pot reaction. nih.gov

Initially, a suitably substituted acid chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a solvent like acetone. This in-situ reaction generates a highly reactive acyl isothiocyanate intermediate. Subsequently, this compound is added to the reaction mixture. The nucleophilic primary amino groups of the this compound then attack the electrophilic carbon atom of the isothiocyanate group. nih.govresearchgate.net This nucleophilic addition proceeds on both amino groups, leading to the formation of the corresponding symmetrical bis-acyl-thiourea derivative. nih.gov The resulting solid product can then be isolated through filtration and purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity and yields, often ranging from 73% to 89%. nih.govresearchgate.net

This synthetic strategy is versatile and allows for the introduction of a wide array of acyl groups, depending on the choice of the starting acid chloride.

Incorporation of Varied Functional Groups

The synthetic methodology described above allows for the incorporation of a wide variety of functional groups onto the this compound scaffold. By selecting different acid chlorides, one can introduce aliphatic, aromatic, and heterocyclic moieties.

Acyl Group Incorporation: The reaction with various acyl chlorides can introduce a range of functional groups. For instance, the use of 2,4-dichlorobenzoyl chloride results in a derivative bearing two dichlorophenyl groups. nih.gov Similarly, aliphatic chains of varying lengths can be introduced using alkanoyl chlorides like heptanoyl chloride or butanoyl chloride. nih.gov Aromatic acyl groups with different substitution patterns, such as 3,4,5-trimethoxybenzoyl groups, can also be incorporated, demonstrating the broad scope of this reaction. researchgate.netmdpi.com

Schiff Base Formation: Another significant method for introducing functional groups is through the formation of Schiff bases (imines). This involves the condensation reaction of the primary amino groups of this compound with aldehydes or ketones. The reaction with two equivalents of a substituted benzaldehyde, for example, would yield a bis-Schiff base derivative, effectively incorporating two new aromatic rings with their respective functional groups. This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with catalytic amounts of acid.

These modifications significantly alter the chemical properties of the parent compound by introducing new steric and electronic features, which can be fine-tuned by the choice of the acylating or condensing agent.

Structural Characterization of Synthesized Compounds via Spectroscopic Techniques

The structural elucidation of the synthesized derivatives of this compound is accomplished using a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).

FTIR Spectroscopy: FTIR spectroscopy is instrumental in identifying the key functional groups present in the synthesized molecules. For N,N'-diacyl derivatives, the disappearance of the characteristic N-H stretching vibrations of the primary amino groups and the appearance of new bands confirm the reaction's success. Key vibrational frequencies include:

N-H Stretching: The N-H stretching of the thiourea and amide moieties typically appears in the range of 3479–3030 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the newly introduced acyl moiety is observed in the region of 1697–1650 cm⁻¹. nih.gov

C=S Stretching: The thiocarbonyl (C=S) group stretching vibration is found in the range of 1309–1240 cm⁻¹. nih.gov

¹H-NMR Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule. For N,N'-diacyl derivatives, characteristic signals include:

NH Protons: The protons of the N-H groups in the thiourea and amide linkages typically appear as broad singlets in the downfield region, often between δ 12.67 and 11.57 ppm. nih.gov

Aromatic Protons: The protons on the phenyl rings of the original this compound core and any newly introduced aromatic acyl groups resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm.

Alkyl Protons: If aliphatic acyl groups are introduced, their corresponding protons will appear in the upfield region of the spectrum (δ 0.8–2.5 ppm). nih.gov

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy is used to identify all unique carbon atoms in the structure. Key chemical shifts for N,N'-diacyl derivatives include:

Thiocarbonyl Carbon (C=S): The signal for the C=S carbon is typically observed in the range of δ 176–180 ppm. mdpi.com

Carbonyl Carbon (C=O): The C=O carbon of the acyl group resonates at approximately δ 170–178 ppm. mdpi.com

Aromatic Carbons: The carbon atoms of the phenyl rings appear in the δ 110–150 ppm region.

The collective data from these spectroscopic techniques provide unambiguous confirmation of the structure of the synthesized derivatives.

Data Tables

Table 1: Spectroscopic Data for a Representative N,N'-Diacyl Derivative: N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1) nih.gov

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR (cm⁻¹) | 3479, 3381 (N-H stretching); 1697 (C=O stretching); 1309 (C=S stretching) |

| ¹H-NMR (δ ppm) | 12.67 (s, 1H, NH); 11.57 (s, 1H, NH); Aromatic protons in expected regions |

| ¹³C-NMR (δ ppm) | Signals for C=S, C=O, and aromatic carbons in expected downfield regions |

Note: This data is for an analogous bis-thiourea derivative and serves as a representative example.

Table 2: General Spectroscopic Ranges for N-Acyl Thiourea Derivatives

| Functional Group | FTIR (cm⁻¹) | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) |

| N-H (amide/thiourea) | 3000 - 3500 | 9.0 - 13.5 | - |

| C=O (carbonyl) | 1650 - 1700 | - | 170 - 178 |

| C=S (thiocarbonyl) | 1200 - 1310 | - | 176 - 180 |

| Aromatic C-H | 3000 - 3100 | 7.0 - 8.5 | 110 - 150 |

Coordination Chemistry of 1,3 Bis 4 Aminophenyl Thiourea and Its Metal Complexes

Ligand Properties and Coordination Modes of 1,3-Bis(4-aminophenyl)thiourea

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups. The thiourea (B124793) core, along with the aminophenyl substituents, provides a platform for versatile binding to metal centers.

Thiourea as a Multidentate Ligand

Thiourea and its derivatives are well-recognized for their ability to act as multidentate ligands. researchgate.netmdpi.com This versatility stems from the presence of multiple potential donor atoms within the molecule. In the case of this compound, the thiocarbonyl sulfur atom and the nitrogen atoms of the thiourea backbone and the terminal amino groups can all potentially participate in coordination. mdpi.comtandfonline.com Consequently, the ligand can adopt various coordination modes, including monodentate, bidentate, and even bridging, leading to the formation of mononuclear or polynuclear metal complexes. mdpi.comuobasrah.edu.iq The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. conicet.gov.arunlp.edu.ar

Role of Soft and Hard Donor Atoms (S, N)

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom of the thiourea group is considered a "soft" donor, while the nitrogen atoms of the amino groups are "hard" donors. tandfonline.comuobasrah.edu.iqbasjsci.edu.iq This distinction plays a crucial role in determining the preferred binding sites for different metal ions. uobasrah.edu.iqbasjsci.edu.iq Hard metal ions, such as Cr(III) and Fe(III), tend to favor coordination with the hard nitrogen donors, whereas soft metal ions, like Pt(II), Pd(II), and Cu(I), generally prefer to bind to the soft sulfur atom. uobasrah.edu.iqajol.info This selective coordination can influence the geometry and stability of the resulting metal complexes. cdnsciencepub.com The presence of both hard and soft donor atoms within the same ligand molecule makes this compound a versatile ligand for a wide range of metal ions. researchgate.nettandfonline.com

Influence of Substituents on Coordination Behavior

The aminophenyl groups in this compound significantly influence its coordination chemistry. These substituents can affect the electronic properties of the thiourea core through inductive and resonance effects. The electron-donating nature of the amino groups can enhance the electron density on the thiourea sulfur and nitrogen atoms, potentially strengthening their coordination to metal ions. conicet.gov.ar Furthermore, the steric bulk of the phenyl rings can play a role in dictating the stereochemistry of the resulting metal complexes. conicet.gov.ar The presence of these substituents can also introduce additional coordination sites, allowing for the formation of more complex and higher-dimensional structures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ajol.infonih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.

Preparation of Complexes with Transition Metal Ions (e.g., Pt, Pd, Ru, Rh, Ir, Co, Ni, Cu, Fe)

Complexes of thiourea derivatives with a wide range of transition metals have been reported in the literature. mdpi.comuobasrah.edu.iqconicet.gov.arconicet.gov.arnih.gov The synthesis of complexes with platinum group metals such as Pt(II) and Pd(II) often results in square planar geometries, where the thiourea ligand coordinates through the sulfur atom. unlp.edu.arconicet.gov.ar For instance, reactions with salts of these metals can yield complexes where the ligand acts as a neutral monodentate or a bidentate chelating agent. mdpi.comconicet.gov.ar The synthesis of ruthenium complexes with acylthiourea ligands has been shown to result in either monodentate S-coordination or bidentate S,O-chelation depending on the synthetic route. acs.org

Similarly, complexes with other transition metals like cobalt, nickel, and copper have been synthesized and characterized. uobasrah.edu.iqnih.gov In some cases, the thiourea derivative can act as a reducing agent, for example, reducing Cu(II) to Cu(I) during complex formation. uobasrah.edu.iq Iron(III) complexes have also been prepared, often exhibiting octahedral geometry. ajol.info The synthesis of rhodium and iridium complexes with thiourea-derived ligands has also been explored, leading to compounds with potential catalytic applications. mdpi.com

Table 1: Examples of Metal Complexes with Thiourea Derivatives and Their Geometries

| Metal Ion | Typical Geometry | Reference(s) |

| Pt(II) | Square Planar | unlp.edu.arconicet.gov.ar |

| Pd(II) | Square Planar | unlp.edu.arconicet.gov.ar |

| Ru(II) | Octahedral | acs.orgrsc.org |

| Co(II) | Octahedral | uobasrah.edu.iq |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | cdnsciencepub.comcore.ac.uk |

| Cu(I) | Tetrahedral, Trigonal Planar | uobasrah.edu.iqoup.com |

| Fe(III) | Octahedral | ajol.info |

Stoichiometry and Stability of Metal-Thiourea Complexes

The stoichiometry of metal-thiourea complexes can vary depending on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. ajol.infonih.gov Common stoichiometries include 1:1, 1:2, and 2:1 (metal:ligand). ajol.infougm.ac.id For example, reactions of 1-phenyl-2-thiourea with Sr(II), Ba(II), Cr(III), and Fe(III) have been reported to yield complexes with a 2:1 ligand-to-metal stoichiometry. ajol.info

The stability of these complexes is influenced by several factors, including the nature of the metal ion and the ligand, the coordination geometry, and the chelate effect if the ligand acts in a multidentate fashion. cdnsciencepub.comugm.ac.id Stability constants are often determined using techniques like spectrophotometric titrations to quantify the strength of the metal-ligand interaction. ugm.ac.id In general, complexes formed with soft metal ions and the soft sulfur donor of the thiourea are quite stable. nih.gov The formation of chelate rings, when the ligand coordinates through multiple donor atoms, significantly enhances the thermodynamic stability of the complexes. tandfonline.com

Spectroscopic and Structural Elucidation of Metal Complexes

Infrared (FT-IR) Spectroscopy for Coordination Analysis

Infrared (FT-IR) spectroscopy is a fundamental tool for determining the coordination mode of the this compound ligand to a metal center. By comparing the IR spectrum of the free ligand with that of its metal complexes, shifts in the vibrational frequencies of key functional groups can be identified, indicating their involvement in coordination.

The thiourea moiety (–NH–C(S)–NH–) possesses two primary donor sites: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. Coordination to a metal ion through these atoms leads to predictable changes in the IR spectrum.

ν(C=S) Stretching Vibration: The C=S stretching vibration in free thiourea derivatives typically appears in the region of 700-800 cm⁻¹. cdnsciencepub.com Upon coordination of the sulfur atom to a metal ion, electron density is drawn from the C=S bond towards the metal. This weakens the C=S bond, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift) in the IR spectrum of the complex. cdnsciencepub.comutm.mymdpi.com This shift is a strong indicator of S-coordination. For instance, in some thiourea complexes, this band shifts by 11–42 cm⁻¹ to a lower frequency. mdpi.com

ν(C–N) Stretching Vibration: Conversely, the C–N stretching vibrations, often coupled with N–H bending modes, are expected to shift to higher wavenumbers (a blueshift) upon S-coordination. cdnsciencepub.commdpi.com This is because the donation of electron density from the sulfur to the metal enhances the double bond character of the C–N bonds within the thiourea core.

ν(N–H) Stretching Vibration: The N–H stretching vibrations, typically observed in the 3100-3400 cm⁻¹ region, can also provide information about coordination. If the nitrogen atoms of the thiourea are involved in coordination, a shift in the ν(N–H) frequency would be expected. mdpi.com However, in many cases, coordination occurs primarily through the sulfur atom, leaving the N–H bands relatively unchanged or slightly shifted due to changes in hydrogen bonding patterns within the crystal lattice. cdnsciencepub.commdpi.com In some instances, the absence of the ν(NH) stretching vibration indicates deprotonation of the ligand upon complexation. mdpi.com

The table below summarizes typical FT-IR spectral data for thiourea ligands and their metal complexes, illustrating the shifts observed upon coordination.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Implication of Shift |

| ν(N-H) | ~3176 | 3174–3336 mdpi.com | Involvement in H-bonding or coordination |

| ν(C=N) | ~1622 | 1603-1609 samipubco.com | Coordination through azomethine nitrogen |

| ν(C-N) | ~1386 | Shifts to higher frequency cdnsciencepub.com | Increased double bond character |

| ν(C=S) | ~707-730 cdnsciencepub.commdpi.com | Shifts to lower frequency (e.g., by 11-42 cm⁻¹) mdpi.com | Coordination through sulfur |

| ν(M-S) | Not present | 479-498 samipubco.com | Formation of metal-sulfur bond |

| ν(M-N) | Not present | 479-498 samipubco.com | Formation of metal-nitrogen bond |

Interactive Data Table: FT-IR Shifts in Thiourea Complexes (This is a simplified, representative table. Actual values vary depending on the specific metal and ligand.)

| Vibrational Mode | Typical Free Ligand (cm⁻¹) | Typical Complex (cm⁻¹) | ||

|---|---|---|---|---|

| ν(C=S) | ~710 | ~690 | ~695 | ~698 |

| ν(C-N) | ~1470 | ~1485 | ~1482 | ~1480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic metal complexes of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's environment and how it changes upon coordination.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons on the phenyl rings and the N-H protons of the thiourea and amino groups. Upon complexation, the chemical shifts of these protons can change significantly. nih.gov

N-H Protons: The signals corresponding to the N-H protons of the thiourea moiety are particularly sensitive to the coordination event. If coordination occurs through the sulfur atom, the electronic environment of the adjacent N-H groups is altered, typically leading to a downfield shift of their resonance signals. utm.my This deshielding effect is a consequence of the redistribution of electron density upon metal-ligand bond formation. The chemical shifts of the terminal -NH₂ protons can also be affected, although generally to a lesser extent unless they are directly involved in coordination or strong hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct evidence for the coordination site.

Thiocarbonyl Carbon (C=S): The resonance of the thiocarbonyl carbon (C=S) is highly indicative of the coordination mode. In the free ligand, this signal appears at a characteristic downfield position (e.g., ~182 ppm). nih.gov Upon coordination of the sulfur atom to a diamagnetic metal center, the C=S carbon signal typically shifts downfield by several ppm. mdpi.com This shift suggests a decrease in electron density at the thiocarbonyl carbon, consistent with S-coordination. mdpi.com

Aromatic Carbons: The chemical shifts of the aromatic carbons can also be altered, providing further evidence of complex formation.

For paramagnetic complexes, such as those of Co(II), the NMR signals are often broadened and exhibit large isotropic shifts, making interpretation more complex but still providing valuable information about the metal's coordination sphere. cdnsciencepub.com In some cases, the presence of cis- and trans-isomers in solution can be identified through the appearance of multiple sets of signals in the NMR spectra. nih.gov

The table below presents hypothetical ¹³C NMR data to illustrate the typical shifts observed for the thiocarbonyl carbon upon complexation.

| Compound | Chemical Shift of C=S (ppm) | Interpretation |

| Free Ligand | ~181.9 nih.gov | Uncoordinated thiocarbonyl group |

| Diamagnetic Metal Complex | ~176.4 - 177.3 nih.gov | Coordination through the sulfur atom |

Interactive Data Table: ¹³C NMR Shifts of Thiocarbonyl Carbon (This is a simplified, representative table. Actual values vary depending on the specific metal and ligand.)

| Carbon Atom | Free Ligand (ppm) | Complex (ppm) | |

|---|---|---|---|

| C=S | ~182 | ~176.4 | ~177.3 |

UV-Vis Spectroscopy for Metal-Ligand Interactions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound ligand and its metal complexes. The spectra provide information on both intra-ligand transitions and new transitions that arise from metal-ligand interactions.

Intra-ligand Transitions: The free ligand typically exhibits intense absorption bands in the UV region, which are assigned to π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group. utm.myresearchgate.net For example, a π–π* transition for a similar thiourea ligand was observed at 238 nm. utm.my

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT): Upon complexation, new absorption bands often appear, or existing bands may shift. These new bands, frequently observed in the visible region, are often attributable to charge-transfer transitions between the metal and the ligand.

MLCT: In Metal-to-Ligand Charge Transfer (MLCT) transitions, an electron is excited from a metal-based orbital to a ligand-based orbital. These are common in complexes with metals in low oxidation states and ligands with low-lying π* orbitals.

LMCT: In Ligand-to-Metal Charge Transfer (LMCT) transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. These are favored for metals in high oxidation states.

The appearance and position of these charge-transfer bands provide valuable information about the electronic structure of the complex and the nature of the metal-ligand bond. For instance, studies on related thiourea complexes have shown the π–π* transition shifting to higher wavelengths (e.g., 253-266 nm) upon complexation, with the appearance of new MLCT bands at much longer wavelengths (e.g., 429-701 nm). utm.my

The following table shows representative UV-Vis absorption data for a thiourea ligand and its metal complexes.

| Compound | λmax (nm) | Assignment |

| Free Ligand | ~238 utm.my | π → π |

| Metal Complex A | ~253, ~701 utm.my | π → π (shifted), MLCT |

| Metal Complex B | ~266, ~429 utm.my | π → π* (shifted), MLCT |

| Metal Complex C | ~265, ~507 utm.my | π → π* (shifted), MLCT |

X-ray Diffraction Studies of Complex Structures

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of this compound metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. eurjchem.com

Coordination Geometry: X-ray diffraction studies can unambiguously determine the coordination number and geometry of the metal center, which can be, for example, tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex. eurjchem.comresearchgate.net For instance, crystal structures have revealed square-planar coordination for some platinum(II) complexes where the metal is bound to two sulfur and two oxygen atoms from two thiourea derivative ligands in a cis configuration. researchgate.net

Bond Lengths and Angles: The technique allows for the precise measurement of metal-sulfur and any other metal-donor atom bond lengths. These data provide direct insight into the strength and nature of the coordination bonds. For example, the planarity of the SCN₂ moieties and the specific bond lengths can be accurately determined. researchgate.net

Conformation of the Ligand: The conformation of the this compound ligand upon coordination can be established. This includes the relative orientation of the phenyl rings and the planarity of the thiourea backbone.

Intermolecular Interactions: Crucially, X-ray diffraction reveals the packing of the complex molecules in the crystal lattice, including details of intermolecular and intramolecular hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. utm.mynih.govakademisains.gov.myconicet.gov.ar

The data obtained from X-ray crystallography serves as the ultimate benchmark for interpreting the results from spectroscopic methods.

Intermolecular and Intramolecular Interactions in Thiourea Complexes

The solid-state structures of metal complexes derived from this compound are significantly influenced by a network of non-covalent interactions. These interactions, particularly hydrogen bonding, play a critical role in dictating the molecular conformation, crystal packing, and supramolecular architecture.

Hydrogen Bonding in Crystal Structures

Hydrogen bonding is a predominant intermolecular force in the crystal structures of thiourea complexes. The this compound ligand contains multiple hydrogen bond donors (the N-H groups of the thiourea core and the terminal amino groups) and acceptors (the thiocarbonyl sulfur atom and the nitrogen atoms).

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are crucial for building extended supramolecular structures. Common hydrogen bonding motifs observed in the crystal structures of related thiourea complexes include:

N–H···S Bonds: This is a very common and characteristic interaction in thiourea chemistry. The N-H groups of one molecule can form strong hydrogen bonds with the sulfur atom of a neighboring molecule. akademisains.gov.myconicet.gov.ar This interaction often leads to the formation of centrosymmetric dimers or infinite one-dimensional chains. akademisains.gov.my

N–H···O Bonds: If the complex contains oxygen-bearing co-ligands or solvent molecules, N–H···O hydrogen bonds can be formed. nih.govconicet.gov.ar

N–H···N Bonds: Hydrogen bonds involving the nitrogen atoms of the amino groups or other nitrogen-containing co-ligands are also possible. akademisains.gov.my

C–H···O/S/π Interactions: Weaker C–H···O, C–H···S, and C–H···π interactions also contribute to the stability of the crystal packing. nih.govakademisains.gov.my

The interplay of these various hydrogen bonds results in the formation of complex three-dimensional networks, which define the crystal's architecture. growkudos.com The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative method for exploring intermolecular contacts in the crystal. nih.govakademisains.gov.myrsc.org

The following table summarizes common hydrogen bonding interactions found in the crystal structures of thiourea complexes.

| Donor (D) | Acceptor (A) | Type of Interaction | Common Motif |

| N-H (thiourea) | S (thiocarbonyl) | Intermolecular | Dimer, Chain akademisains.gov.my |

| N-H (amino) | S (thiocarbonyl) | Intermolecular | Network |

| N-H (thiourea) | X (halide ligand) | Intramolecular | Chelate-like ring mdpi.com |

| N-H | O (solvent/co-ligand) | Intermolecular | Network nih.govconicet.gov.ar |

| C-H (aromatic) | O/S/π-system | Intermolecular | Packing stabilization nih.govakademisains.gov.my |

Supramolecular Assembly through Coordination

The molecular structure of this compound (APTU) provides multiple sites for coordination and hydrogen bonding, making it a versatile building block for the construction of higher-order supramolecular structures. The terminal aminophenyl groups and the central thiourea moiety with its N-H donor and C=S acceptor sites can engage in a variety of non-covalent interactions. A significant application of this ligand in supramolecular chemistry is its use as a linker in the formation of Covalent Organic Frameworks (COFs).

In this context, supramolecular assembly is achieved through the predictable formation of covalent bonds in a process analogous to coordination-driven self-assembly, resulting in highly ordered, crystalline, and porous materials. The thiourea group plays a critical role, not only as part of the structural backbone but also by imparting specific functionalities, such as hydrogen-bond-donating capabilities, to the resulting framework. rsc.orgnih.gov

A prominent example is the synthesis of two-dimensional COFs where APTU acts as a ditopic amine linker. nih.gov Research by J. Hu et al. demonstrated the creation of a thiourea-containing COF, designated COF-TpTU, through the condensation reaction of APTU with 1,3,5-triformylphloroglucinol (Tp). rsc.orgnih.gov This reaction forms a stable, porous framework with β-ketoenamine linkages. nih.gov The resulting material exhibits high crystallinity and permanent porosity, which are hallmarks of well-defined supramolecular assembly. rsc.org

The table below summarizes the key components and characteristics of a representative COF constructed using this compound, illustrating its role in creating functional supramolecular materials.

Table 1: Characteristics of COF-TpTU Synthesized from this compound

| Feature | Description | Reference |

|---|---|---|

| Amine Monomer | This compound (APTU) | nih.gov |

| Aldehyde Monomer | 1,3,5-Triformylphloroglucinol (Tp) | nih.gov |

| Resulting Framework | COF-TpTU | rsc.orgnih.gov |

| Linkage Type | β-Ketoenamine | nih.gov |

| Key Functional Group | Thiourea (-NH-C(S)-NH-) | rsc.orgnih.gov |

| Reported Yield | >70% | nih.gov |

| Structural Feature | 2D Crystalline Porous Structure | rsc.org |

| Functional Role | Hydrogen-Bond-Donating Catalyst | rsc.orgnih.gov |

This assembly into COFs showcases how the specific geometry and functional groups of this compound are utilized to build complex, ordered, and functional supramolecular structures through a coordination-based approach.

Advanced Material and Catalytic Applications of 1,3 Bis 4 Aminophenyl Thiourea

Role in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, which makes them excellent candidates for various applications, including catalysis. nih.gov The ability to functionalize COFs by incorporating specific organic building blocks allows for the design of materials with tailored properties. 1,3-Bis(4-aminophenyl)thiourea has emerged as a key component in the development of functional COFs, particularly for organocatalysis.

This compound (APTU) serves as a ditopic amine linker in the construction of two-dimensional (2D) COFs. nih.gov Its structure, featuring two amine groups at opposite ends of the molecule, allows it to connect with aldehyde-based linkers to form a porous, crystalline network. The central thiourea (B124793) group (-NH-C(S)-NH-) is a crucial functional moiety that is integrated directly into the COF's framework. nih.gov This de novo synthesis approach, where the functional group is part of the building block itself, ensures a uniform distribution of active sites throughout the material. nih.gov This is distinct from post-synthetic modification methods where functional groups are added after the framework is built.

The design of thiourea-functionalized COFs involves the condensation reaction between an amine linker, such as this compound (APTU), and an aldehyde counterpart. nih.gov A notable example is the synthesis of COF-TpTU, which is formed by reacting APTU with 1,3,5-triformylphloroglucinol (Tp). nih.gov The stability of the resulting framework is enhanced by the potential for enol-keto tautomerism within the Tp-derived nodes. nih.gov

A significant challenge in synthesizing thiourea-containing COFs has been the thermal instability of the thiourea group under typical solvothermal conditions, which often require high temperatures (80–120°C) and long reaction times (3–7 days). nih.gov However, researchers have developed a method to synthesize COF-TpTU under ambient conditions. The reaction is carried out at room temperature in an ethanol (B145695)/o-dichlorobenzene solvent mixture, yielding the COF as a yellow powder in over 70% yield within just one hour, and without the need for an acid catalyst. nih.gov This scalable synthesis method overcomes previous limitations and makes the production of thiourea-decorated COFs more feasible. nih.gov

The incorporation of thiourea groups into the stable, porous structure of COFs creates a powerful heterogeneous organocatalyst. nih.gov The site isolation of the thiourea moieties within the rigid COF framework is key to its enhanced catalytic activity compared to its molecular counterparts. nih.govacs.org

Thiourea derivatives are highly effective hydrogen-bond-donating (HBD) organocatalysts. nih.gov The catalytic activity stems from the acidic N–H protons of the thiourea group, which can activate substrates through dual hydrogen bonding. nih.govwikipedia.org However, in homogeneous systems, thiourea molecules tend to form oligomers through intermolecular hydrogen bonding, which leads to poor solubility and reduced catalytic activity, a problem known as self-quenching. nih.gov

By integrating the thiourea moiety into a COF structure like COF-TpTU, the individual catalytic sites are spatially isolated. nih.govacs.org This site isolation strategy effectively prevents the detrimental self-association of the thiourea groups, leading to enhanced reactivity. nih.gov The uniform distribution of these active sites within the COF's ordered pores further contributes to its improved performance as an HBD catalyst. nih.gov

The thiourea-functionalized COF, COF-TpTU, has demonstrated superior catalytic efficiency in several organic transformations compared to its molecular analogue, APTU, which shows little to no reactivity on its own. nih.gov

Epoxide Ring Opening: COF-TpTU effectively catalyzes the ring-opening reaction of epoxides with methanol, a key step in producing valuable β-alkoxy alcohols. nih.gov In the methanolysis of styrene oxide, COF-TpTU achieved a 93% yield, significantly outperforming a related urea-based COF (COF-TpU, 65% yield) and the molecular linker APTU (<10% yield). nih.gov The higher acidity of the thiourea N-H protons compared to urea (B33335) is credited for the better performance. nih.gov

Aldehyde Acetalization: The catalyst is also active in the acetalization of benzaldehyde with methanol. nih.gov This reaction is important for creating protecting groups in organic synthesis. COF-TpTU demonstrated high efficiency in this transformation. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts reactions are a fundamental class of reactions for attaching substituents to aromatic rings. wikipedia.org COF-TpTU has been shown to catalyze the Friedel-Crafts reaction between indole and N,N-dimethyl-2-nitrostyrenamine, achieving a 99% yield. nih.gov This highlights the catalyst's ability to promote C-C bond formation. nih.gov

The table below summarizes the catalytic performance of COF-TpTU in these reactions.

| Reaction | Substrate 1 | Substrate 2 | Catalyst | Yield (%) |

|---|---|---|---|---|

| Epoxide Ring Opening | Styrene Oxide | Methanol | COF-TpTU | 93 |

| COF-TpU | 65 | |||

| APTU (Linker) | <10 | |||

| Aldehyde Acetalization | Benzaldehyde | Methanol | COF-TpTU | Data not specified, but described as efficient |

| Friedel-Crafts Reaction | Indole | N,N-dimethyl-2-nitrostyrenamine | COF-TpTU | 99 |

| APTU (Linker) | <10 |

A significant advantage of COF-based catalysts is their heterogeneous nature, which allows for easy separation from the reaction mixture and subsequent reuse. nih.govmdpi.com COF-TpTU has demonstrated excellent recyclability. nih.gov The catalyst can be recovered by simple filtration or centrifugation and reused in multiple reaction cycles without a significant loss of catalytic activity. nih.govmdpi.com This recyclability, combined with its high catalytic efficiency, makes COF-TpTU a promising and sustainable alternative to homogeneous catalysts. nih.gov Hot filtration tests have confirmed the heterogeneous nature of the catalysis, showing that the catalyst does not leach into the reaction solution. nih.gov

Catalytic Properties of Thiourea-Containing COFs

Incorporation into Polymeric Materials

The diamine nature of this compound allows it to be readily integrated into various polymer backbones through polycondensation reactions. The presence of the thiourea linkage is instrumental in defining the final properties of the polymers, leading to materials with specialized functions for a range of applications.

While specific studies detailing the synthesis of poly(thiourea-amide)s directly from this compound are not extensively covered in the available literature, the general synthetic route can be understood from research on analogous monomers. For instance, novel aromatic and aromatic-aliphatic poly(thiourea-amide)s have been successfully synthesized through the low-temperature solution polycondensation of different thiourea-containing diamine monomers with various diacid chlorides. This method typically yields polymers with good solubility in amide-type solvents and high thermal stability.

The synthesis of poly(thiourea-sulfone-imide)s (PTSIs) has been demonstrated using a structurally similar diamine monomer, 1,1-(sulfonylbis(4,1-phenylene))bis(thiourea) (SPT), which was polymerized with several aromatic dianhydrides. tubitak.gov.trresearchgate.net The resulting PTSIs were amorphous and readily soluble in highly polar organic solvents. tubitak.gov.trresearchgate.net These polymers exhibited excellent thermal stability, with 10% weight loss temperatures ranging from 478 to 526 °C, and high glass transition temperatures between 253–268 °C. tubitak.gov.trresearchgate.net Furthermore, their flame-retardant properties were notable, with Limiting Oxygen Index (LOI) values measured in the range of 50–56. tubitak.gov.trresearchgate.net

Similarly, poly(thiourea-ether-imide)s have been synthesized from monomers like 4,4′-oxydiphenyl-bis(thiourea), demonstrating the versatility of thiourea-based diamines in creating high-performance polyimides suitable for high-temperature applications. acs.org These syntheses showcase a general methodology that could be applied to this compound to produce novel polymers.

Table 1: Properties of Analogous Poly(thiourea-sulfone-imide)s (PTSIs) Derived from SPT Monomer This table presents data for polymers synthesized from a structurally related diamine, 1,1-(sulfonylbis(4,1-phenylene))bis(thiourea) (SPT), as a reference for the expected properties of this polymer class.

| Polymer ID | Dianhydride Used | Inherent Viscosity (dL/g) | Tg (°C) | T10 (°C) | LOI |

|---|---|---|---|---|---|

| PTSI-a | PMDA | 0.89 | 268 | 478 | 50 |

| PTSI-b | BTDA | 1.13 | 253 | 526 | 56 |

| PTSI-c | 6FDA | 1.04 | 261 | 517 | 54 |

| PTSI-d | ODPA | 0.97 | 258 | 509 | 52 |

Data sourced from research on PTSIs derived from SPT. tubitak.gov.trresearchgate.net Abbreviations: PMDA (Pyromellitic dianhydride), BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride), 6FDA (2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride), ODPA (4,4'-Oxydiphthalic anhydride), Tg (Glass transition temperature), T10 (Temperature at 10% weight loss), LOI (Limiting Oxygen Index).

The incorporation of thiourea moieties (–NH–C(S)–NH–) into a polymer backbone provides significant functional advantages. These groups are excellent hydrogen bond donors, which can influence the polymer's morphology, solubility, and mechanical properties. researchgate.net The sulfur and nitrogen atoms act as effective coordination sites for metal ions, while the acidic N-H protons can form strong hydrogen bonds with anions. researchgate.netmdpi.com This dual capability is central to the application of these polymers in sensing and separation.

Functionally, the thiourea group:

Enhances Thermal Stability and Flame Retardancy: The presence of sulfur contributes to char formation upon heating, which acts as an insulating barrier, thereby improving the material's resistance to fire. tubitak.gov.trresearchgate.net

Provides Sites for Ion Coordination: The lone pairs of electrons on the sulfur and nitrogen atoms allow for the formation of stable complexes with various metal ions. mdpi.comnih.gov

Enables Anion Recognition: The N-H groups of the thiourea moiety are sufficiently acidic to act as hydrogen-bond donors for recognizing and binding various anions. researchgate.netresearchgate.net The strength of this interaction can be tuned by the electronic nature of the groups attached to the thiourea unit. researchgate.net

Improves Solubility: The introduction of flexible thiourea linkages can disrupt chain packing and improve the solubility of otherwise rigid polymers in organic solvents. tubitak.gov.tr

The unique functional characteristics imparted by the thiourea group make polymers derived from this compound and its analogues highly suitable for specialized applications in material science.

Anion Sensing and Recovery: Thiourea-based receptors are highly effective for anion recognition. nih.gov Polymers functionalized with these moieties can be used to create sensors that detect anions like fluoride, acetate, and phosphate through interactions that result in a colorimetric or fluorescent response. acs.orgnih.gov This principle is also applied in waste recovery, where thiourea-functionalized resins can selectively bind and remove target anionic pollutants from industrial effluents. mdpi.com

Ion Exchange Resins: By modifying polymer resins with thiourea groups, it is possible to create ion exchangers with high affinity and selectivity for specific ions. For example, a thiourea-modified macroporous resin demonstrated a high affinity for molybdenum (Mo(VI)) and tungsten (W(VI)) in acidic solutions, indicating its potential for separating and recovering valuable metals. mdpi.com

Selective Metal Binding: The ability of the sulfur and nitrogen atoms in the thiourea group to chelate with metal ions is exploited for selective metal extraction. mdpi.com Thiourea-functionalized polymers have been successfully used for the removal of heavy metal ions such as Cd(II), Hg(II), and Pb(II) from aqueous solutions. mdpi.com

Metal Extraction and Ion Sensing Applications

Beyond its use as a monomer, the this compound molecule itself possesses the necessary functional groups to act as a standalone chemosensor for detecting various ions.

The fundamental mechanism behind the ion-sensing capability of thiourea derivatives lies in the interaction between the thiourea group and the target ion. researchgate.net The two –NH groups can form strong, directional hydrogen bonds with anions, leading to the formation of a stable host-guest complex. researchgate.net This binding event often perturbs the electronic structure of the molecule, causing a detectable change in its UV-visible absorption or fluorescence spectrum.

For metal cations, the interaction typically involves coordination with the nucleophilic sulfur atom, and potentially the adjacent nitrogen atoms. nih.gov This complexation can also be monitored spectroscopically. The presence of two aminophenyl groups in this compound provides additional sites for interaction and can influence the electronic properties of the thiourea core, potentially enhancing its sensitivity and selectivity as an ion sensor. While specific studies on this compound as a sensor are limited, research on analogous compounds confirms the strong potential of this molecular scaffold for developing effective colorimetric sensors for both anions and cations. aip.org

Binding Behavior Towards Specific Metal Ions (e.g., Hg²⁺)

No published studies detailing the specific binding affinity, stoichiometry, or mechanism of this compound with metal ions such as Hg²⁺ were found.

Spectroscopic Detection Methods for Ion Sensing

There is no available research on the use of this compound as a chemosensor or the spectroscopic methods (e.g., UV-Vis, fluorescence, NMR) employed to detect its interaction with specific ions.

Contributions to Molecular Electronics and Molecular Recognition Systems

No literature was found that describes the application or contribution of this compound in the fields of molecular electronics or as a component in molecular recognition systems.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in 1,3-Bis(4-aminophenyl)thiourea Derivatives

The thiourea (B124793) core (-NH-C(=S)-NH-) is a potent hydrogen bonding motif, featuring both donor (N-H) and acceptor (C=S) sites. In derivatives of this compound, these interactions are the primary drivers for the formation of extensive supramolecular networks.

Crystal structure analyses of related aryl-substituted bis-thiourea derivatives reveal a combination of intramolecular and intermolecular hydrogen bonds. For instance, in N,N′-bis(2-dialkylaminophenyl)thioureas, intramolecular hydrogen bonds are observed between one of the thiourea N-H groups and the ortho-substituted dialkylamino group on the phenyl ring. The second N-H group remains available to form intermolecular hydrogen bonds, typically with the sulfur atom of an adjacent molecule, leading to the formation of extended chains or dimeric structures. nih.goviucr.org

These hydrogen bonds significantly influence the molecule's conformation and packing in the solid state. The strength and geometry of these bonds can be observed through crystallographic data and spectroscopic techniques. For example, the formation of an intramolecular hydrogen bond can lead to a slight shortening of the involved C-N bond within the thiourea backbone. nih.goviucr.org In one study, the C1–N2 bond involved in intramolecular hydrogen bonding was found to be 1.3396 (14) Å, slightly shorter than the C1–N1 bond at 1.3621 (15) Å which was not involved in such an interaction. nih.gov

Table 1: Selected Bond Lengths in a Hydrogen-Bonded Bis-Thiourea Derivative

| Bond | Length (Å) in Derivative 1 | Length (Å) in Derivative 2 | Note |

|---|---|---|---|

| C1=S1 | 1.6879 (11) | 1.6921 (11) | Thiourea C=S bond |

| C1–N1 | 1.3621 (15) | 1.3652 (14) | Not involved in intramolecular H-bond |

The interplay of different hydrogen bonding types, such as N-H···S, N-H···O, and O-H···S in various thiourea derivatives, can lead to complex and highly organized supramolecular architectures, including chains, layers, and three-dimensional networks. nih.govnih.govmdpi.com The presence of electron-withdrawing groups on the phenyl rings can enhance the acidity of the N-H protons, thereby strengthening these hydrogen bond interactions. researchgate.net

Role in Host-Guest Chemistry (Excluding Biological Contexts)

The capacity of the thiourea group to form strong and directional hydrogen bonds makes its derivatives, including this compound, effective components in host-guest systems. In non-biological contexts, these molecules can act as hosts for various guest species through non-covalent recognition.

A notable example is the use of thiourea-functionalized dendrimers as multivalent hosts for guest molecules containing a terminal urea-glycine unit. The primary interaction driving complex formation is the hydrogen bonding between the host's thiourea groups and the guest's urea (B33335) moiety. Studies comparing thiourea-based hosts with their urea analogues have shown that thiourea dendrimers often exhibit stronger binding. Upon complexation, the N-H proton signal of the thiourea group shows a larger downfield shift in NMR titrations compared to the urea equivalent, indicating a stronger hydrogen bond is formed in the host-guest complex.

Microcalorimetry studies have quantified this interaction, revealing binding constants typically in the order of 10⁴ M⁻¹. This demonstrates a significant affinity between the thiourea host and the urea-containing guest. The combination of multiple hydrogen bonds and, in some cases, supplementary ionic interactions, leads to stable host-guest complexes.

Self-Assembly Principles of Thiourea-Containing Systems

The directional and robust nature of hydrogen bonds involving the thiourea moiety is a fundamental principle driving the self-assembly of systems containing this compound and its derivatives. These interactions can guide molecules to spontaneously organize into well-defined, higher-order structures.

This principle is effectively utilized in the field of organocatalysis, where thiourea-based catalysts self-assemble to create a specific environment for chemical reactions. rsc.org The simultaneous activation of both a monomer and an initiator molecule via hydrogen bonding with a bifunctional thiourea catalyst is a key step in certain living polymerization reactions. acs.orgnih.gov This organized assembly is crucial for the catalyst's efficiency and selectivity. The importance of these hydrogen bonds is underscored by the observation that such polymerizations often fail in hydrogen-bond-accepting solvents, which compete for the thiourea binding sites and disrupt the self-assembled catalytic structure. acs.org

Furthermore, the self-assembly of thiourea-containing amphiphiles can lead to the formation of various nanostructures, such as spherical or elongated micelles, in aqueous solutions. nih.gov The morphology of these assemblies can be tuned by modifying the chemical structure of the hydrophobic components attached to the thiourea unit. In polymeric systems, the dynamic and reversible nature of the hydrogen bonds within poly(ether thiourea)s allows for properties like self-healing. acs.org These materials can repair damage through the spontaneous reformation of hydrogen bond networks across the fractured interface, showcasing a practical application of thiourea-driven self-assembly.

Computational and Theoretical Investigations of 1,3 Bis 4 Aminophenyl Thiourea

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of thiourea (B124793) derivatives. For symmetrically substituted bis-aryl thioureas, analogous to 1,3-bis(4-aminophenyl)thiourea, DFT calculations, often using the B3LYP exchange-correlation functional with a DEF2–TZVP or similar basis set, provide detailed insights into their three-dimensional structures. scispace.com

DFT studies on similar bis-aryl thioureas have successfully predicted geometric parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net These calculations provide values for critical bond lengths and angles, defining the molecule's shape.

Table 1: Representative Calculated Geometric Parameters for a Symmetrically Substituted Bis-Aryl Thiourea (Data derived from analogous structures for illustrative purposes)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=S Bond Length | 1.68 - 1.71 Å |

| C-N Bond Length | 1.35 - 1.39 Å |

| N-C-N Bond Angle | 115 - 118° |

| S-C-N Bond Angle | 120 - 123° |

Electronic structure investigations focus on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl rings and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is typically centered on the thiocarbonyl (C=S) group. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. figshare.com A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape, identifying electron-rich (nucleophilic) regions, such as the sulfur and nitrogen atoms, and electron-poor (electrophilic) regions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can explore the rotational freedom around the C–N and C-aryl single bonds, revealing the accessible conformational space and the energy barriers between different states (e.g., cis-trans and trans-trans isomers). scispace.com

These simulations model the molecule's movement by solving Newton's equations of motion, considering forces exerted by bonded and non-bonded atoms. This approach allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent, which is crucial for understanding its real-world behavior. Studies on related thiourea derivatives have used MD to analyze the stability of different conformers and the role of hydrogen bonding in stabilizing specific structures. mdpi.com The simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, particularly involving the N-H protons of the thiourea core and the amino groups, and the sulfur atom which acts as a hydrogen bond acceptor. These interactions are fundamental to the crystal packing and solution-state aggregation of the molecule. ukm.my

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Interactions, Excl. Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. While commonly used for biological activity, the QSAR methodology can also be applied to model chemical reactivity and interactions. farmaciajournal.com In this context, the "activity" is a measurable chemical property, such as a reaction rate constant, equilibrium constant, or binding affinity to a chemical species.

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: Parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These descriptors are directly related to a molecule's ability to participate in electronic interactions; for instance, a high HOMO energy suggests greater nucleophilicity, while a low LUMO energy indicates greater electrophilicity. sciencepublishinggroup.com

Steric Descriptors: These include molecular volume, surface area, and specific conformational indices that describe the molecule's size and shape. Steric factors are critical in determining whether reactants can approach the reactive sites of the thiourea moiety.

Hydrophobicity Descriptors: The partition coefficient (logP) quantifies the molecule's lipophilicity, which influences its solubility and interactions in different solvent environments. niscpr.res.in

A statistical model is then developed to link these descriptors to the observed chemical property. The resulting QSAR equation can predict the reactivity of new, unsynthesized derivatives and provide insight into which structural features govern a particular chemical interaction. nih.gov For example, a QSAR model might show that the rate of adduct formation is positively correlated with the LUMO energy and negatively correlated with steric bulk around the thiourea core.

Table 2: Key QSAR Descriptors and Their Relevance to Chemical Reactivity

| Descriptor Class | Example Descriptor | Relevance to Chemical Reactivity/Interaction |

|---|---|---|

| Electronic | HOMO Energy | Indicates electron-donating ability (nucleophilicity). |

| Electronic | LUMO Energy | Indicates electron-accepting ability (electrophilicity). |

| Electronic | Dipole Moment | Governs electrostatic and dipole-dipole interactions. |

| Steric | Molecular Volume | Influences accessibility of reactive sites (steric hindrance). |

| Hydrophobicity | LogP | Affects solubility and interactions in polar vs. non-polar media. |

Mechanistic Pathway Studies of Reactions Involving Thiourea Moieties

The thiourea moiety is a versatile functional group involved in numerous chemical transformations. Mechanistic studies, often supported by computational chemistry, have elucidated the pathways of these reactions. The synthesis of 1,3-disubstituted thioureas like this compound typically follows well-established mechanisms. A common route involves the nucleophilic addition of an amine to an isothiocyanate. For the title compound, this would involve the reaction of 4-aminophenyl isothiocyanate with 4-phenylenediamine or, more symmetrically, the reaction of one molecule of thiophosgene (B130339) or a precursor with two molecules of 4-phenylenediamine.

Another general mechanism for thiourea synthesis starts with carbon disulfide, which reacts with a primary amine to form a dithiocarbamate (B8719985) intermediate. This intermediate can then react with another amine to yield the final thiourea product. mdpi.comorganic-chemistry.org Thioacylation, using an activated thioacylating agent, represents another synthetic route. organic-chemistry.org

Computational studies have also investigated the decomposition and rearrangement pathways of thiourea derivatives. For instance, DFT calculations have been used to study the treatment of N,N'-diphenylthioureas with catalysts like iodine-alumina, which can lead to the formation of 2-(N-arylamino)benzothiazoles. researchgate.net These studies map the potential energy surface of the reaction, identifying transition states and intermediates, and clarifying why certain products are favored over others based on activation energies. The mechanism often involves intramolecular cyclization, where the thiourea sulfur atom acts as a nucleophile.

Adduct Formation, Regioselectivity, and Rearrangement Studies

The thiourea functional group, with its nucleophilic sulfur atom and acidic N-H protons, readily participates in adduct formation with a variety of molecules. Studies have shown that thioureas form stable hydrogen-bonded adducts with molecules containing hydrogen bond acceptors, such as pyridine. nih.gov The N-H protons act as hydrogen bond donors, and the sulfur atom acts as an acceptor. Metal ions are also known to coordinate with the sulfur atom, forming metal-thiourea complexes. analis.com.my The presence of two aminophenyl groups in this compound offers additional sites for interaction and adduct formation.

Regioselectivity refers to the preference for reaction at one site of the molecule over another. In this compound, the primary reactive sites are the thiourea sulfur atom (nucleophilic), the thiourea nitrogen atoms (can be deprotonated to become nucleophilic), and the aromatic amino groups. Reactions with electrophiles will preferentially occur at the most nucleophilic site, which is typically the sulfur atom or the amino groups. The specific outcome can be controlled by reaction conditions. For example, in electrophilic aromatic substitution, the amino groups are strong activating, ortho-, para-directing substituents, influencing where further substitution on the phenyl rings will occur.

Rearrangement reactions in thiourea chemistry are also documented. Mechanistic studies have revealed that under certain synthetic conditions, particularly those aimed at producing complex thioureas, unexpected rearrangements can occur. researchgate.net These can involve intramolecular cyclizations or skeletal reorganizations, often driven by the formation of a more stable thermodynamic product. For example, attempts to synthesize certain acylthioureas can sometimes lead to cyclized heterocyclic products rather than the expected linear thiourea. Computational studies are instrumental in understanding the favorability of these rearrangement pathways over the intended reaction.

Future Research Directions and Perspectives for 1,3 Bis 4 Aminophenyl Thiourea

Emerging Synthetic Methodologies and Scalability

The advancement of chemical synthesis is crucial for the broader application and study of 1,3-Bis(4-aminophenyl)thiourea. Future research is poised to move beyond traditional synthetic routes towards more efficient, sustainable, and scalable methodologies. Emerging techniques such as microwave-assisted synthesis and ultrasound irradiation, which have shown success in producing other urea (B33335) and thiourea (B124793) derivatives, present promising avenues. nih.gov These methods offer significant advantages, including reduced reaction times, higher yields, and increased energy efficiency. nih.gov

One key area of development is the refinement of one-pot synthesis protocols. The reaction of isothiocyanates with amines is a fundamental approach to creating thiourea derivatives. mdpi.com For this compound, this would typically involve the reaction of 4-aminophenyl isothiocyanate with p-phenylenediamine (B122844) or a related precursor. Future methodologies could focus on generating the isothiocyanate in situ from an amine and a sulfur source, followed immediately by reaction with the second amine component, streamlining the process and minimizing waste. For instance, methods that produce acyl isothiocyanates in situ from acid chlorides and a thiocyanate (B1210189) salt have been effectively used to generate complex bis-thioureas in excellent yields (73-89%), a strategy that could be adapted for this compound. nih.gov

Scalability is a significant hurdle for transitioning a compound from laboratory curiosity to industrial relevance. Research should focus on developing robust, high-yield reactions that avoid the need for extensive purification steps like column chromatography. Solventless systems or the use of green reaction media are increasingly important for sustainable large-scale production. nih.gov The development of a convenient, one-step synthesis method, as has been achieved for related compounds like N,N′-bis(4′-aminophenyl)-1,4-quinonenediimine, would be a significant breakthrough for the scalability of this compound. drexel.edu

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Optimization of power and temperature for specific reactants; solvent selection. |

| Ultrasonic Irradiation | Enhanced mass transfer and reaction rates; high efficiency. nih.gov | Catalyst-free and solvent-free conditions to improve sustainability. |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedure. | In situ generation of isothiocyanate intermediates; control of side reactions. |

| Solvent-Free Synthesis | Environmentally friendly ("green chemistry"), reduced cost. nih.gov | Solid-state reaction conditions; use of solid supports. |

Exploration of Novel Coordination Architectures

The this compound molecule possesses multiple coordination sites—the sulfur atom and the nitrogen atoms of the thiourea group, as well as the terminal amino groups—making it an excellent candidate for the construction of novel coordination polymers and supramolecular structures. nih.govnih.gov Future research will likely focus on exploiting these features to create materials with unique topologies and functions.

A key research direction will be the systematic study of its coordination behavior with different metal ions (e.g., Co(III), Ni(II), Ag(I)) to understand how the choice of metal center influences the final architecture. nih.gov Furthermore, the terminal amino groups can act as secondary coordination sites or as points for post-synthetic modification, allowing for the introduction of additional functionalities into the coordination network. The interplay of intramolecular and intermolecular hydrogen bonding, particularly N-H···S and N-H···O interactions, will play a critical role in stabilizing these architectures and directing their assembly. nih.gov

Advanced Applications in Catalysis and Smart Materials

The inherent chemical functionalities of this compound make it a promising platform for developing advanced catalysts and smart materials. Thiourea derivatives are known to act as effective organocatalysts in various organic transformations, often through hydrogen bonding interactions. nih.govmdpi.com The presence of two thiourea-like linkages and terminal amino groups in this molecule opens the door to designing bifunctional or multifunctional catalysts. Future research could explore its application in asymmetric catalysis, where the defined spatial arrangement of its functional groups could induce stereoselectivity.

In the realm of smart materials, the ability of the thiourea group to act as a receptor for anions and other species makes it a valuable component for chemical sensors (chemosensors). nih.govaip.org Research could focus on integrating this compound into sensor arrays, where its specific binding properties could be used to detect metal ions or anions in solution. aip.org The terminal amino groups provide a convenient handle for grafting the molecule onto surfaces or integrating it into larger polymeric structures. This could lead to the development of responsive materials, such as organogels or polymers that change their properties (e.g., color, fluorescence, viscosity) in response to specific chemical stimuli.

Development of High-Performance Polymeric Composites

A significant future application for this compound lies in polymer science, specifically as a monomer or specialized additive for creating high-performance polymeric composites. Aromatic diamines are fundamental building blocks for high-performance polymers like polyimides and polyamides, which are valued for their exceptional thermal stability and mechanical properties. researchgate.net The structure of this compound, being an aromatic diamine, makes it a direct candidate for use as a co-monomer or chain extender in these polymer systems.

Incorporating this molecule into a polymer backbone could impart unique properties. The thiourea group can enhance adhesion to fillers and reinforcements, improve flame retardancy, and increase the polymer's affinity for certain metal ions. For example, in poly(urethane-urea) elastomers, the structure of the chain extender is critical for defining the material's thermal and mechanical properties. researchgate.net Using this compound in such a role could lead to new elastomers with superior heat resistance or tailored mechanical responses. researchgate.net Research efforts should be directed at synthesizing and characterizing new polyimides, polyurethanes, and epoxy resins incorporating this compound and evaluating their performance against current state-of-the-art materials.